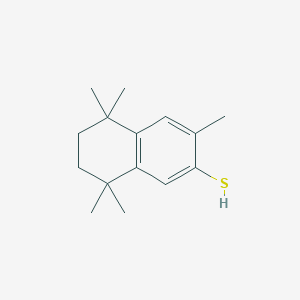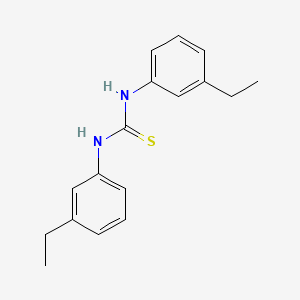
N,N'-Bis(3-ethylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(3-ethylphenyl)thiourea: is an organosulfur compound that belongs to the class of thioureas. Thioureas are known for their versatile applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. The compound is characterized by the presence of two ethyl-substituted phenyl groups attached to a central thiourea moiety, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Thioacylation Method: Another approach is the thioacylation of 3-ethylphenylamine with thiocarbonyl compounds under mild conditions.
Industrial Production Methods: Industrial production of N,N’-Bis(3-ethylphenyl)thiourea typically involves large-scale thioacylation reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can be reduced to form corresponding amines and other reduced sulfur species.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfenic acids, sulfinic acids, sulfonic acids.
Reduction Products: Amines, thiols.
Substitution Products: N-alkylated or N-acylated thioureas.
Applications De Recherche Scientifique
Chemistry:
Biology and Medicine:
Antibacterial and Antifungal: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Industry:
Mécanisme D'action
Molecular Targets and Pathways: N,N’-Bis(3-ethylphenyl)thiourea exerts its effects primarily through hydrogen bonding interactions with target molecules. The thiourea moiety can form strong hydrogen bonds with electrophilic centers, thereby activating or stabilizing reactive intermediates in catalytic processes . In biological systems, the compound may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its strong hydrogen-bonding capabilities and use in organocatalysis.
N,N’-Bis(3-phenyl)thiourea: A simpler analog with similar applications but different reactivity due to the absence of ethyl groups.
N,N’-Bis(3-methylphenyl)thiourea: Another analog with methyl substituents, affecting its steric and electronic properties.
Uniqueness: N,N’-Bis(3-ethylphenyl)thiourea is unique due to the presence of ethyl groups on the phenyl rings, which influence its steric and electronic properties. This modification can enhance its reactivity and selectivity in certain chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
138845-19-9 |
|---|---|
Formule moléculaire |
C17H20N2S |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1,3-bis(3-ethylphenyl)thiourea |
InChI |
InChI=1S/C17H20N2S/c1-3-13-7-5-9-15(11-13)18-17(20)19-16-10-6-8-14(4-2)12-16/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |
Clé InChI |
NYVLEKUAWYVMNR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)NC(=S)NC2=CC=CC(=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


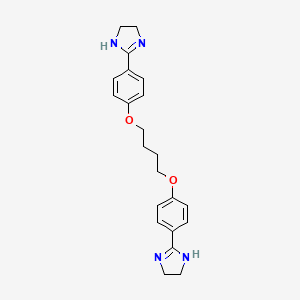
![2-Propenenitrile, 2-[(tributylstannyl)methyl]-](/img/structure/B14290096.png)
![1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL](/img/structure/B14290109.png)
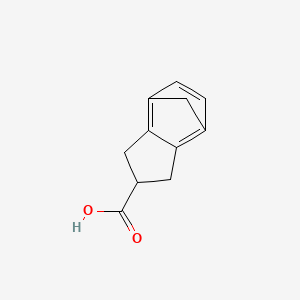
![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)

![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
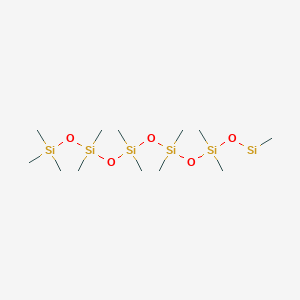
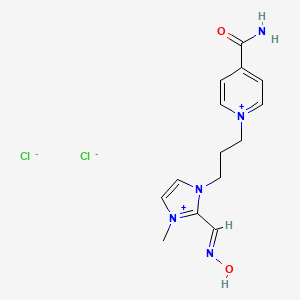
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
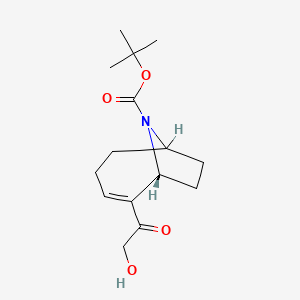
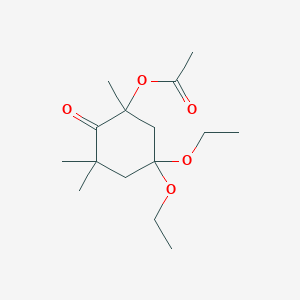
![6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene](/img/structure/B14290159.png)
